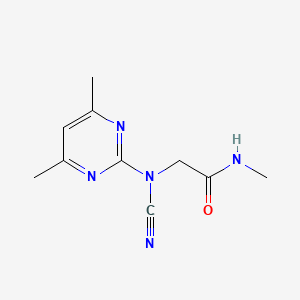
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide, commonly known as CDGP, is a chemical compound that has been extensively studied for its potential use in scientific research. CDGP is a derivative of glycine, an amino acid that is found naturally in the body. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.
Mecanismo De Acción
The mechanism of action of CDGP is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
CDGP has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. CDGP has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDGP is its wide range of biochemical and physiological effects, making it a valuable tool in various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on CDGP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. CDGP has been shown to have a neuroprotective effect, which could make it a valuable treatment option for these conditions. Another area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. CDGP has been shown to improve glucose metabolism and reduce insulin resistance, making it a promising treatment option for these conditions. Additionally, further research is needed to fully understand the mechanism of action of CDGP and its potential applications in other areas of scientific research.
Métodos De Síntesis
CDGP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of glycine with cyanogen bromide and 4,6-dimethyl-2-pyrimidinylamine in the presence of a catalyst. This reaction produces CDGP as a white crystalline powder.
Aplicaciones Científicas De Investigación
CDGP has been used in a variety of scientific research applications, including studies on neurotransmitters, brain function, and metabolism. It has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain. CDGP has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUQXXLWIYSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

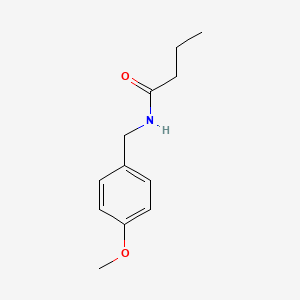
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)
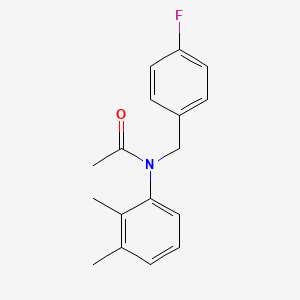
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
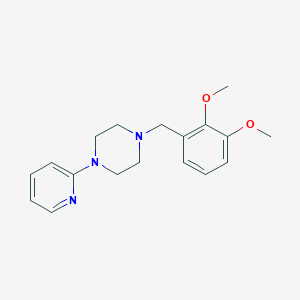
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
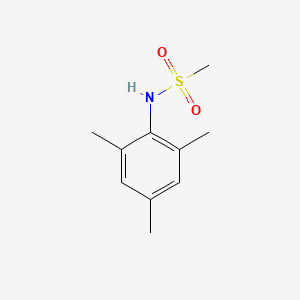
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)